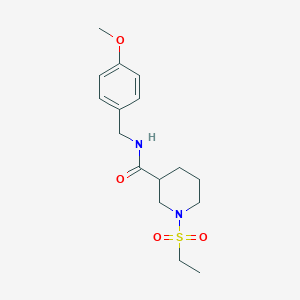

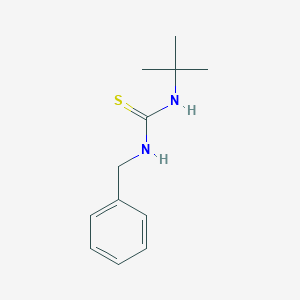

1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide" is a compound with a piperidine backbone, often synthesized and studied for its potential biological activities. Piperidine derivatives are significant due to their pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

- The synthesis of related piperidine derivatives involves multiple steps, starting from basic piperidine compounds and introducing various functional groups such as sulfonyl and methoxybenzyl groups. For instance, Khalid et al. (2014) described the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, highlighting the versatility of piperidine as a scaffold for chemical modifications (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

- The molecular structure of such compounds often features a planar aromatic ring, such as a methoxyphenyl ring, linked to a piperidine moiety via a sulfonyl group. Banerjee et al. (2002) investigated the structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure, using X-ray analysis and molecular orbital methods (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Chemical Reactions and Properties

- Piperidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation. Golub et al. (2015) studied the anodic methoxylation of piperidine derivatives, showing the chemical versatility of these compounds (Golub & Becker, 2015).

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

One significant application of derivatives similar to 1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide is in the development of selective serotonin 4 receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects. A specific compound, identified as a selective 5-HT4 receptor agonist, demonstrated enhanced gastric emptying and defecation in mice, indicating its effectiveness in both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Microwave-assisted Synthesis of Sulfonyl Hydrazones

Another research focus has been on the microwave-assisted synthesis of sulfonyl hydrazone derivatives containing piperidine rings, highlighting their importance in medicinal chemistry. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, with specific derivatives showing high lipid peroxidation inhibitory activity and promising antioxidant capacity (Karaman et al., 2016).

Palladium-catalyzed Aminocarbonylation

Research on alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation has provided insights into the synthesis of carboxamides and ketocarboxamides, offering moderate to high yields. This methodology opens up new avenues for the synthesis of complex molecules with potential pharmacological activities (Takács et al., 2014).

Molecular Docking and Enzyme Inhibitory Activities

The compound has also been involved in studies related to molecular docking and enzyme inhibitory activities, particularly concerning carbonic anhydrase inhibitors. These studies have shed light on the potential therapeutic applications of sulfonamide derivatives in treating conditions such as glaucoma, epilepsy, and altitude sickness, demonstrating nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes (Supuran et al., 2013).

Propriétés

IUPAC Name |

1-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-23(20,21)18-10-4-5-14(12-18)16(19)17-11-13-6-8-15(22-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIJFTYLOQJDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)